(E)-ethyl 4-(3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
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Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They have been the focus of numerous studies due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a bicyclic system, which consists of a benzene ring fused to a pyrimidine ring. The pyrimidine ring in this case is substituted with a thiophene ring and a ureido group .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions, depending on the substituents present on the rings. Again, without specific information, it’s difficult to predict the exact chemical reactions this compound could undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinazolinones are generally crystalline solids. They are usually soluble in organic solvents, and their solubility in water depends on the nature of the substituents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]carbamoylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-2-31-21(28)15-9-11-16(12-10-15)24-22(29)26-20-18-7-3-4-8-19(18)25-23(30)27(20)14-17-6-5-13-32-17/h3-13H,2,14H2,1H3,(H2,24,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYSMFNLLMPUAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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